![molecular formula C16H16Cl2N4O B2675136 1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 863448-30-0](/img/structure/B2675136.png)

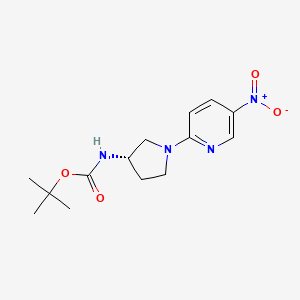

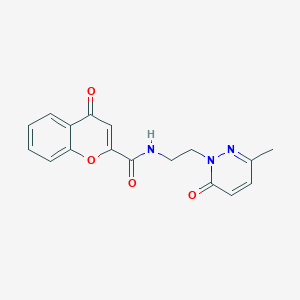

1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative. Pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound, which is a class of compounds that have wide applications in medicinal chemistry . The compound also contains a tert-butyl group and a 3,4-dichlorobenzyl group.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core, followed by the attachment of the tert-butyl and 3,4-dichlorobenzyl groups. The tert-butyl group could potentially be introduced using tert-butyl esters .Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .Scientific Research Applications

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines exhibit affinity for the A1 adenosine receptor. A study by Harden, Quinn, and Scammells (1991) synthesized analogues of 1-methylisoguanosine, focusing on substitutions at the N1 and N5 positions. These compounds showed varied activities against A1 adenosine receptors, with certain substituents enhancing activity. The most potent compound identified had an IC50 of 6.4 x 10(-6) M, demonstrating potential in modulating adenosine receptor-mediated processes (Harden, Quinn, & Scammells, 1991).

Antiproliferative and Proapoptotic Agents

Carraro et al. (2006) described the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives acting as inhibitors of isolated Src and cell proliferation in cancer cell lines (A431 and 8701-BC cells). These compounds interfere with Src phosphorylation and act as proapoptotic agents by inhibiting the antiapoptotic gene BCL2. Some derivatives were more active than the reference compound PP2, indicating their potential as antiproliferative agents (Carraro et al., 2006).

Structural and Mechanistic Insights

The study by Portilla, Quiroga, de la Torre, Cobo, Low, and Glidewell (2006) explored the hydrogen-bonded structures of pyrazolo[1,5-a]pyrimidine derivatives. Their crystallographic analysis revealed intricate hydrogen-bonded chains and framework structures, providing valuable insights into the structural properties of these compounds, which could be relevant for designing targeted therapeutic agents (Portilla et al., 2006).

Antimicrobial Activity

Ghorab, Ismail, Abdel-Gawad, and Abdel ‐ Aziem (2004) synthesized derivatives of pyrazolo[3,4-d]pyrimidine featuring various moieties (amino acid, imidazole, carbonyl, pyrazole, pyrazolone, and sulfonamide) and evaluated their antimicrobial activity. Some compounds demonstrated potency comparable to the standard antibiotic chloramphenicol, highlighting the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives (Ghorab et al., 2004).

properties

IUPAC Name |

1-tert-butyl-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N4O/c1-16(2,3)22-14-11(7-20-22)15(23)21(9-19-14)8-10-4-5-12(17)13(18)6-10/h4-7,9H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVZLJMHWKXUOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24781653 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-(1-methyl-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2675053.png)

![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2675058.png)

![2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2675059.png)

![N-benzyl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2675062.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(furan-2-yl)methyl]amino}benzoate](/img/structure/B2675065.png)

![Ethyl 7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2675068.png)

![2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile](/img/structure/B2675075.png)